molecular formula C11H12BrN B8652450 2-Bromo-6-(hex-1-YN-1-YL)pyridine CAS No. 121111-76-0

2-Bromo-6-(hex-1-YN-1-YL)pyridine

Cat. No. B8652450
M. Wt: 238.12 g/mol
InChI Key: HJFBNZOKUWSBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(hex-1-YN-1-YL)pyridine is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(hex-1-YN-1-YL)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(hex-1-YN-1-YL)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

121111-76-0

Product Name

2-Bromo-6-(hex-1-YN-1-YL)pyridine

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

2-bromo-6-hex-1-ynylpyridine

InChI

InChI=1S/C11H12BrN/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h6,8-9H,2-4H2,1H3

InChI Key

HJFBNZOKUWSBEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dibromopyridine (2.36 g, 10 mmole) is suspended in 32 ml degassed triethylamine in a 100 ml one-neck round bottom flask under argon. The suspension is treated successively with (bis)triphenylphosphine palladium dichloride (62 mg, 0.08 mmole) and cuprous iodide (8 mg, 0.04 mmole) and is warmed to 50° C. 1-Hexyne (0.50 ml, 4.4 mmole), in 4 ml triethylamine, is added slowly dropwise to the reaction mixture over 30 minutes at 50° C. The reaction is stirred an additional one hour at 50° C., cooled to room temperature, and the triethylamine hydrobromide is removed by filtration. The filtrate is concentrated in vacuo to a white pasty solid.
Quantity
2.36 g
Type
reactant
Reaction Step One
[Compound]
Name
(bis)triphenylphosphine palladium dichloride
Quantity
62 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

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